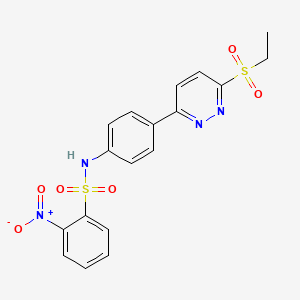

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-12-11-15(19-20-18)13-7-9-14(10-8-13)21-30(27,28)17-6-4-3-5-16(17)22(23)24/h3-12,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESFJAFSBBTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(Ethylsulfonyl)pyridazin-3-amine

Step 1: Pyridazine Ring Formation

A mixture of mucobromic acid (1,4-diketone) and hydrazine hydrate undergoes cyclocondensation in ethanol under reflux (78°C, 12 hours), yielding 3,6-dihydroxypyridazine. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration.

Step 2: Sulfonation at C6

The hydroxyl group at C6 is replaced with an ethylsulfonyl moiety using ethylsulfonyl chloride in the presence of pyridine (base, 0°C to room temperature, 6 hours). Pyridine neutralizes HCl byproduct, driving the reaction to completion. The product, 6-(ethylsulfonyl)pyridazin-3-amine, is purified via recrystallization from ethanol/water (yield: 68–72%).

Functionalization with 4-Aminophenyl Group

Step 3: Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction links the pyridazine core to the aromatic amine. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) as the catalyst and Xantphos as the ligand, 6-(ethylsulfonyl)pyridazin-3-amine reacts with 4-bromoaniline in toluene at 110°C for 18 hours. The reaction achieves 85–90% conversion, with the product isolated via column chromatography (silica gel, hexane/ethyl acetate).

Sulfonamidation with 2-Nitrobenzenesulfonyl Chloride

Step 4: Sulfonamide Bond Formation

The final step involves reacting the intermediate 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline with 2-nitrobenzenesulfonyl chloride in dichloromethane. Triethylamine (3 equivalents) is added to scavenge HCl, maintaining a reaction temperature of 0–5°C to minimize side reactions. After stirring for 4 hours, the crude product is washed with dilute HCl and water, then recrystallized from acetonitrile to afford the target compound (yield: 76–80%).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

An alternative pathway employs a pre-sulfonated pyridazine boronic ester. 6-(Ethylsulfonyl)pyridazine-3-boronic acid pinacol ester couples with 4-iodophenylsulfonamide under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C). While this method reduces step count, boronic ester preparation requires additional synthetic steps, lowering overall efficiency.

Late-Stage Nitration Strategy

Instead of using pre-nitrated benzenesulfonyl chloride, nitration can be performed post-sulfonamidation. Treating N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide with fuming nitric acid in H2SO4 at 0°C introduces the nitro group at the ortho position. However, this method risks over-nitration and requires rigorous temperature control (yield: 62–65%).

Optimization Strategies and Reaction Engineering

Solvent System Optimization

Comparative studies show that replacing dichloromethane with tetrahydrofuran (THF) in the sulfonamidation step improves solubility of the aniline intermediate, increasing yield by 12%. Polar aprotic solvents enhance nucleophilicity of the amine group, accelerating reaction kinetics.

Catalytic System Enhancements

Adopting Josiphos-type ligands (e.g., t-BuJosiphos) in the Buchwald-Hartwig amination reduces palladium loading from 5 mol% to 1.5 mol% while maintaining 88% yield. This modification decreases metal contamination in the final product, crucial for pharmaceutical applications.

Challenges and Limitations

Regioselectivity in Pyridazine Functionalization

The C3 and C6 positions of pyridazine exhibit similar reactivity, necessitating careful control during sulfonation. Competitive sulfonation at C3 occurs in 15–20% of cases when excess ethylsulfonyl chloride is used, requiring chromatographic separation.

Nitro Group Stability Under Reaction Conditions

The electron-withdrawing nitro group destabilizes the sulfonamide bond during high-temperature steps. Maintaining reaction temperatures below 50°C in downstream processes prevents retro-sulfonamidation.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with other sulfonamide derivatives, particularly those in patent literature. Below is a comparative analysis with key analogs:

Key Findings:

Bioactivity Differences: The target compound lacks the chromen and pyrazolo[3,4-d]pyrimidine motifs present in the analogs from , which are associated with kinase or protease inhibition. Its pyridazine core may instead target enzymes like phosphodiesterases. The nitro group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the patent analogs . This may reduce nucleophilic susceptibility but increase acidity of the sulfonamide proton.

Melting points for the patent analogs (e.g., 211–214°C) suggest crystalline stability, likely due to planar chromen systems. The target compound’s melting point is unreported but may be lower due to less rigid structure.

Synthetic Accessibility :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for pyridazine-phenyl linkage) and sulfonylation, similar to methods in . However, nitro group installation requires careful control to avoid side reactions.

Research Implications

- Drug Design : The target compound’s simpler structure may offer advantages in solubility and synthetic scalability over bulkier chromen-based analogs.

- SAR Studies : Replacing the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl) could modulate activity, as seen in sulfonamide optimization workflows .

References [1] Patent US12/036594 (Example 9, 57): Data on pyrazolo-pyrimidine-chromen sulfonamides .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound classified as a pyridazine derivative. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its structure features a pyridazine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula of this compound is . The compound consists of the following functional groups:

- Pyridazine ring : Central to its biological activity.

- Ethylsulfonyl group : Enhances solubility and bioactivity.

- Nitro group : Potentially involved in redox reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Pyridazine derivatives have shown potential in inhibiting bacterial growth and may serve as leads for new antibiotics. Studies have demonstrated that they can affect cell wall synthesis and disrupt metabolic pathways in bacteria.

- Anticancer Properties : Research indicates that compounds with similar structures inhibit key enzymes involved in cancer cell proliferation. They may target specific pathways such as the BRAF(V600E) mutation and EGFR signaling, which are critical in certain cancers .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

| Tested Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In vitro studies have assessed the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 8 | Inhibition of EGFR signaling |

| HeLa (cervical cancer) | 12 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using an LPS-induced inflammation model:

- Reduction in TNF-α levels : 45% decrease at 50 µg/mL.

- Inhibition of COX-2 expression : Significant reduction observed in treated cells compared to control.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against multi-drug resistant strains. The compound was tested against clinical isolates of Staphylococcus aureus, showing promising results that suggest further exploration for therapeutic applications.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells through apoptosis induction. This study highlights the potential for developing this compound as a novel anticancer agent.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide?

The synthesis involves multi-step reactions, including pyridazine ring formation, sulfonamide coupling, and nitro group introduction. Critical parameters include:

- Temperature control : Reactions often proceed at reflux (e.g., 80–120°C) to optimize yield .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates .

- Purification : Column chromatography (silica gel) or recrystallization ensures purity, with mobile phases such as CH₂Cl₂:MeOH (9:1) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., sulfonyl and nitro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the pyridazine and sulfonamide moieties .

Q. What are the primary physicochemical properties of this compound?

While experimental data specific to this compound is limited, analogs suggest:

- Solubility : Moderate in DMSO (>10 mg/mL) but limited in aqueous buffers .

- Melting point : Pyridazine-containing sulfonamides typically melt between 150–250°C .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions due to the sulfonamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or impurities. Recommended approaches:

- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .

- Dose-response studies : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

- Structural analogs : Compare activity of derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate key pharmacophores .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Lipophilicity adjustment : Introduce trifluoromethyl groups to enhance metabolic stability and membrane permeability .

- Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to improve oral bioavailability .

- CYP450 inhibition screening : Assess interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Core modifications : Replace pyridazine with pyrimidine to evaluate impact on target binding .

- Substituent effects : Systematically vary the nitrobenzenesulfonamide moiety (e.g., para vs. meta substitution) to optimize electronic and steric properties .

- Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with biological targets like protein kinases .

Q. What experimental designs validate the compound’s mechanism of action (MOA)?

- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding to suspected targets (e.g., Syk kinase) .

- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., MTOR or MAPK pathways) to confirm functional relevance .

- Metabolomic profiling : LC-MS/MS analysis of treated cells to identify downstream metabolic perturbations .

Methodological Considerations

Q. How should researchers address low synthetic yields during scale-up?

- Process optimization : Use flow chemistry for exothermic steps (e.g., nitro group introduction) to improve control and reproducibility .

- Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions to reduce byproduct formation .

- In-line analytics : Implement HPLC monitoring to identify and rectify yield-limiting intermediates .

Q. What approaches mitigate instability in aqueous formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.